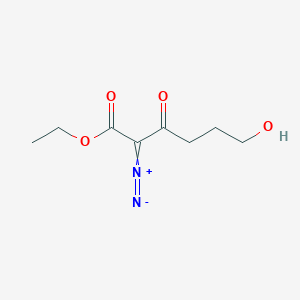
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate is a chemical compound with the molecular formula C₆H₈N₂O₄ It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) in an acidic medium to convert the amine into the diazonium salt. The ethoxy and hydroxy groups are introduced through subsequent reactions, which may involve esterification and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is reacted with nitrous acid in a controlled environment. The subsequent steps to introduce the ethoxy and hydroxy groups are optimized for efficiency and yield, often involving catalytic processes and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or hydroxide (OH⁻) can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
Uniqueness
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for synthesis and application in various fields.
Eigenschaften
CAS-Nummer |
122060-92-8 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
ethyl 2-diazo-6-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)7(10-9)6(12)4-3-5-11/h11H,2-5H2,1H3 |
InChI-Schlüssel |
HJOBQHZFGLOOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
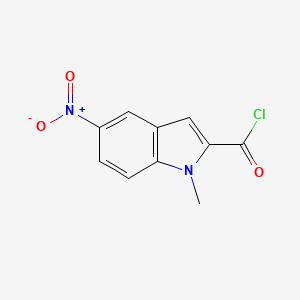
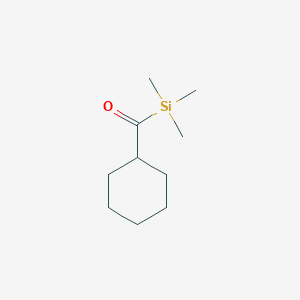
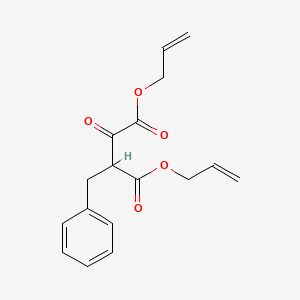
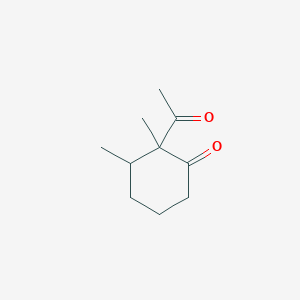
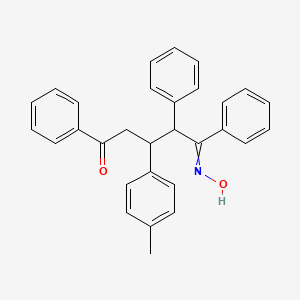

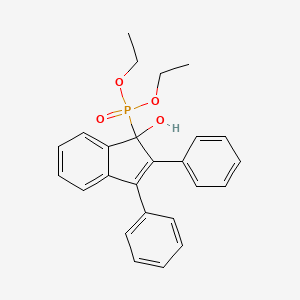
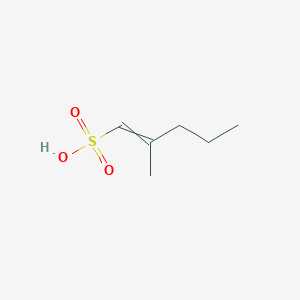

![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)


